

Technical Monograph: 2-(3-Chlorophenyl)malonaldehyde (CAS 74963-16-9) [1]

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Compound of Interest

Compound Name:	2-(3-Chlorophenyl)malonaldehyde
CAS No.:	74963-16-9
Cat. No.:	B1621663

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Executive Summary

CAS 74963-16-9, chemically known as **2-(3-Chlorophenyl)malonaldehyde** (or 2-(3-chlorophenyl)propanedial), is a specialized electrophilic building block used extensively in the synthesis of bioactive heterocyclic compounds. As a substituted malonaldehyde, it serves as a critical C3-synthon in medicinal chemistry, particularly for constructing pyrazole and pyrimidine scaffolds found in kinase inhibitors and anti-inflammatory agents. This guide provides a comprehensive technical analysis of its physicochemical properties, reactivity profile, safety protocols, and validated experimental applications.

Chemical Identity & Physicochemical Properties

The compound is characterized by a malonaldehyde moiety attached to a meta-chlorophenyl ring. Its dual aldehyde functionality makes it highly reactive toward dinucleophiles.

Property	Data
Chemical Name	2-(3-Chlorophenyl)malonaldehyde
Synonyms	2-(3-Chlorophenyl)propanedial; 3-Chlorophenylmalondialdehyde
CAS Number	74963-16-9
Molecular Formula	C ₉ H ₇ ClO ₂
Molecular Weight	182.60 g/mol
Appearance	Off-white to pale yellow solid
Melting Point	107–109 °C
Solubility	Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Reactivity Class	1,3-Dicarbonyl equivalent (Bis-electrophile)

Mechanism of Action & Synthetic Utility

The C3-Synthon Concept

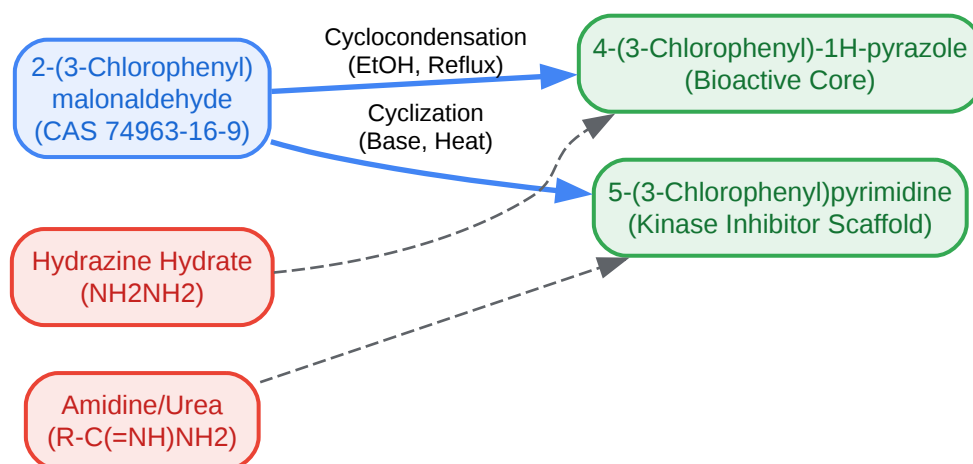
2-(3-Chlorophenyl)malonaldehyde functions as a 1,3-dielectrophile. In the presence of binucleophiles (such as hydrazines, amidines, or ureas), it undergoes cyclocondensation to form 5- or 6-membered aromatic heterocycles. This transformation is thermodynamically driven by the aromatization of the resulting ring system.

- Reaction with Hydrazines: Yields 4-arylpyrazoles.
- Reaction with Amidines/Ureas: Yields 5-arylpyrimidines.

These scaffolds are privileged structures in drug discovery, often serving as the core pharmacophore for ATP-competitive kinase inhibitors.

Synthetic Pathway Visualization

The following diagram illustrates the divergent synthesis pathways utilizing CAS 74963-16-9 as a core intermediate.



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Figure 1: Divergent synthetic pathways for CAS 74963-16-9 converting the malonaldehyde core into pyrazole and pyrimidine scaffolds.

Experimental Protocol: Synthesis of 4-(3-Chlorophenyl)-1H-pyrazole

This protocol demonstrates the standard application of CAS 74963-16-9 in generating a pyrazole library member. This workflow is self-validating via TLC monitoring and melting point determination.

Materials Required

- Precursor: **2-(3-Chlorophenyl)malonaldehyde** (1.0 eq, 182 mg)
- Reagent: Hydrazine hydrate (64% solution, 1.2 eq)
- Solvent: Ethanol (absolute, 5 mL)
- Workup: Ethyl acetate, Brine, Sodium sulfate

Step-by-Step Methodology

- **Dissolution:** In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 182 mg (1.0 mmol) of **2-(3-Chlorophenyl)malonaldehyde** in 5 mL of absolute ethanol. Ensure complete dissolution; mild heating (30°C) may be used if necessary.

- Addition: Add 1.2 mmol of hydrazine hydrate dropwise to the stirring solution. Caution: Exothermic reaction.
- Reflux: Attach a reflux condenser and heat the mixture to reflux (78°C) for 2–3 hours.
 - Validation Point: Monitor reaction progress via TLC (SiO₂, 30% EtOAc/Hexane). The starting material (R_f ~0.4) should disappear, and a new fluorescent spot (R_f ~0.6) should appear.
- Isolation: Cool the reaction mixture to room temperature.
 - Scenario A (Precipitate forms): Filter the solid, wash with cold ethanol, and dry under vacuum.
 - Scenario B (No precipitate): Concentrate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate (10 mL), wash with water (2 x 5 mL) and brine (5 mL). Dry over Na₂SO₄ and concentrate.
- Characterization: The product, 4-(3-chlorophenyl)-1H-pyrazole, is typically obtained as a white solid.
 - Expected Yield: 85–95%
 - Purity Check: ¹H NMR should show the disappearance of the aldehyde proton signal (~9–10 ppm) and the appearance of pyrazole C-H protons (~7.8–8.0 ppm).

Safety Data & Handling (GHS Standards)

While specific toxicological data for this intermediate is limited, it shares hazard profiles with other substituted malonaldehydes. Treat as a functional irritant.

Hazard Category	Classification	Signal Word
Skin Corrosion/Irritation	Category 2 (H315)	Warning
Serious Eye Damage/Irritation	Category 2A (H319)	Warning
STOT - Single Exposure	Category 3 (H335)	Warning

Precautionary Statements (P-Codes)

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage & Stability

- Storage: Store at 2–8°C (Refrigerate). Aldehydes are prone to oxidation; store under inert atmosphere (Argon/Nitrogen) for long-term stability.
- Incompatibility: Strong oxidizing agents, strong bases.

References

- Vilsmeier, A., & Haack, A. (1927).[1][2] Über die Einwirkung von Halogenphosphor auf Alkylformanilide.[1][2] Berichte der deutschen chemischen Gesellschaft.[1] (Foundational chemistry for malonaldehyde synthesis).
- PubChem. (2025). Compound Summary for substituted malonaldehydes. National Library of Medicine. Retrieved from [\[Link\]](#)

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Sources

- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
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